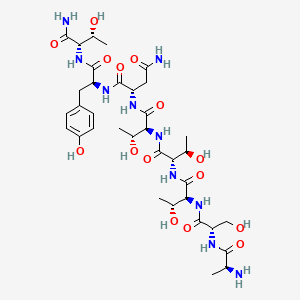

Peptide T amide

Description

Properties

CAS No. |

113021-67-3 |

|---|---|

Molecular Formula |

C35H56N10O15 |

Molecular Weight |

856.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |

InChI |

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1 |

InChI Key |

LJBGHLZEQUWDLA-FYHOXTKRSA-N |

SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Appearance |

Solid powder |

Other CAS No. |

113021-67-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

ASTTTNYT |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-amide D-Ala(1)-peptide T amide peptide T amide |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Peptide T Amide

Primary Sequence Analysis and Amino Acid Composition

Peptide T amide is an octapeptide. The primary sequence of Peptide T is H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH. nih.gov Its modified analog, D-Ala1-peptide T-amide (DAPTA), has the sequence D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2. nih.govabbexa.com This indicates that the N-terminal Alanine (Ala) of Peptide T is replaced by its D-enantiomer, D-Alanine (D-Ala), and the C-terminal Threonine (Thr) has its carboxyl group amidated. nih.govabbexa.com The amino acid composition thus includes D-Alanine, Serine, Threonine, Asparagine, and Tyrosine. abbexa.com

The peptide bond, which links amino acids, possesses partial double bond character due to electron delocalization, leading to a planar and rigid structure around the C-N bond. msu.eduwikipedia.orgnih.gov This rigidity limits the conformational flexibility of the peptide chain primarily to rotations around the bonds leading to the alpha-carbon atoms. msu.edu

Spectroscopic Investigations of Secondary and Tertiary Structures

Spectroscopic techniques are indispensable tools for elucidating the secondary and tertiary structures of peptides in solution.

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of peptides and proteins in solution, providing insights into their three-dimensional structures and conformational preferences. mdpi.comresearchgate.net For Peptide T, studies using 1H NMR spectroscopy in both one and two dimensions have been conducted. researchgate.net Early investigations in DMSO solution suggested that Peptide T forms a β-turn. researchgate.net However, in aqueous solution, no evidence for such a structured β-turn was found; instead, Peptide T was observed to exist predominantly in a random coil conformation, with a tendency to form a stretched chain at its termini. researchgate.netresearchgate.net

More recent NMR studies on Peptide T have allowed for a better-defined structure, particularly for residues 4-8, which form a well-defined structure with a heavy atom RMSD of 0.78 Å. researchgate.net This region is stabilized by hydrogen bonding to side-chain oxygen atoms of Thr4 and Thr8, as well as backbone hydrogen bonding between residues 5 and 7, forming a classic gamma-turn. researchgate.net The analysis of vicinal (three bond) HN-Hα coupling constants (³JHNHα) and HN temperature coefficients (ΔδHN/ΔTs) are crucial in NMR for identifying secondary structure elements and hydrogen bond formation. mdpi.compnas.org For instance, ΔδHN/ΔTs values less negative than −4.6 ppb/K are typically associated with intramolecular hydrogen bonds. mdpi.com

Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of proteins and peptides, particularly in the far-UV region (180–250 nm). pnas.orgtandfonline.com This region is sensitive to the electronic transitions in amide groups, and different secondary structures like α-helices, β-pleated sheets, turns, and disordered sections exhibit characteristic CD spectra. pnas.orgtandfonline.com While specific CD data for this compound is not extensively detailed in the provided snippets, CD spectroscopy generally helps in identifying the percentage content of specific secondary structure components (e.g., α-helix, β-sheet, β-turn, random coil) by analyzing the shape and position of the amide spectrum. researchgate.net The technique is sensitive to the Φ, Ψ dihedral angles and hydrogen bond patterns that define these structures. pnas.org

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for analyzing peptide and protein structures, with the amide I band being particularly informative. acs.orgaip.orgresearchgate.net The amide I band, typically observed between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond, coupled with C-N stretching. aip.orgresearchgate.net Its frequency, width, and intensity are highly sensitive to the different patterns of intra- and intermolecular couplings, which in turn depend on the peptide's secondary structure. aip.orgnih.gov For instance, α-helices typically show a single peak around 1650 cm⁻¹, while β-sheets often exhibit two peaks at 1640 cm⁻¹ and 1680 cm⁻¹. aip.org Analysis of the amide I band can thus reveal structural changes in solution and provide insights into the presence of specific secondary structural elements like β-sheets or α-helices. researchgate.netaip.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Computational Modeling and Simulation of this compound Conformations

Computational modeling and simulation, such as Molecular Dynamics (MD) simulations, complement experimental spectroscopic data by providing a rigorous description of the conformational space sampled by peptides. mdpi.commdpi.com These methods can generate peptide conformations from sequences, utilizing force fields (e.g., General Amber Force Field, CHARMM) to define atomic interactions and parameters for amino acids and amide bonds. mdpi.combyu.edunih.gov Conformational searching can be performed in dihedral space, often employing Monte Carlo with minimization (MCM) or simulated annealing algorithms. mdpi.com

For Peptide T, restrained MD simulations have been used to generate structures consistent with experimental NMR restraints, leading to a more defined structure than earlier computational studies. researchgate.net Computational methods can also assess how well MD force fields predict structural trends by comparing simulated spectroscopic data (e.g., isotope-edited Amide I spectra) with experimental results. nih.gov These simulations are crucial for understanding the dynamic nature of flexible peptides, which may exist as an ensemble of conformations in solution. researchgate.net

Structure-Activity Relationship Elucidation via Conformational Analysis

The elucidation of structure-activity relationships (SAR) for peptides like this compound relies heavily on understanding their conformational preferences. By correlating specific conformations with observed biological activities, researchers can design more effective analogs. researchgate.netnih.gov For Peptide T, which interferes with HIV-1 gp120 binding to the CCR5 receptor, its biological properties are linked to its structure. wikipedia.orgresearchgate.net

Studies have shown that while Peptide T in aqueous solution primarily adopts a random coil, the C-terminal physiologically active pentapeptide fragment (Thr-Thr-Asn-Tyr-Thr) can form β-turn arrangements. researchgate.netresearchgate.net This β-turn on the Thr4-Tyr7 section is considered important for its activity. researchgate.net The introduction of modifications, such as the D-Ala1 substitution and C-terminal amidation in DAPTA, can influence conformational flexibility and metabolic stability, thereby affecting biological activity. wikipedia.orgnsf.gov For example, the pseudocyclic hexapeptide analogs containing the central residues of Peptide T have been shown to retain considerable chemotactic activity, highlighting the importance of specific structural motifs. researchgate.net Understanding these conformational dynamics is vital for the rational design of peptide-based therapeutics. researchgate.netnih.gov

Table 1: Key Amino Acid Composition of this compound

| Amino Acid | Abbreviation (3-letter) | Abbreviation (1-letter) | Role in this compound |

| D-Alanine | D-Ala | D | N-terminal residue in DAPTA |

| Serine | Ser | S | Constituent amino acid |

| Threonine | Thr | T | Constituent amino acid, C-terminal in DAPTA |

| Asparagine | Asn | N | Constituent amino acid |

| Tyrosine | Tyr | Y | Constituent amino acid |

Table 2: Spectroscopic Techniques and Their Application in this compound Conformational Analysis

| Spectroscopic Technique | Primary Structural Information | Key Findings/Applications for Peptides |

| NMR Spectroscopy | Dihedral angles, interatomic distances, hydrogen bonding, dynamics | Elucidation of 3D structure, identification of β-turns and random coil conformations, conformational ensembles, solvent effects. mdpi.comresearchgate.netresearchgate.netpnas.org |

| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, turns, random coil) | Quantitative estimation of secondary structure composition based on characteristic far-UV spectra. pnas.orgtandfonline.comresearchgate.net |

| Vibrational Spectroscopy (Amide I Band) | C=O stretch vibration of peptide bond, hydrogen bonding, secondary structure | Identification of characteristic frequencies (1600-1700 cm⁻¹) indicative of α-helices (~1650 cm⁻¹) and β-sheets (~1640, 1680 cm⁻¹). acs.orgaip.orgresearchgate.netnih.gov |

Synthetic Methodologies and Chemical Modifications of Peptide T Amide and Analogs

Solid-Phase Peptide Synthesis Strategies for Peptide T Amide

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing this compound and its analogs. wikipedia.orgmasterorganicchemistry.com This technique involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. wikipedia.orgsigmaaldrich.com The process begins at the C-terminus of the peptide and proceeds towards the N-terminus. wikipedia.org

Key aspects of SPPS for this compound include:

Resin Selection : To obtain the C-terminal amide, specialized resins such as Rink amide or MBHA resins are typically used. peptide.combachem.com These resins are designed to release the peptide as a C-terminal amide upon cleavage. peptide.com

Protecting Groups : Two primary protecting group strategies are employed in SPPS: Boc/Bzl and Fmoc/tBu. wikipedia.org The Fmoc/tBu strategy is widely used and involves the use of the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection. wikipedia.orgmdpi.com

Coupling Reagents : The formation of the amide (peptide) bond between amino acids is facilitated by coupling reagents. luxembourg-bio.com Common reagents include carbodiimides combined with additives like HOBt, or phosphonium (B103445) and uronium salts such as PyBOP and HBTU. mdpi.comacs.org

Aggregation : During the synthesis of long or difficult peptide sequences, aggregation of the growing peptide chains on the resin can occur, leading to incomplete reactions. Strategies to mitigate this include using low-substitution resins, specialized solvents, or incorporating secondary amino acid surrogates like pseudoproline dipeptides. peptide.com

The multipin peptide synthesis method, a variation of SPPS, allows for the simultaneous creation of numerous different peptide analogs, which is highly beneficial for structure-activity relationship studies. nih.gov

Solution-Phase and Convergent Synthesis Approaches for Larger Constructs

While SPPS is ideal for smaller peptides, the synthesis of larger peptides and proteins can be more efficiently achieved through solution-phase or convergent approaches. luxembourg-bio.comrsc.org

Solution-Phase Synthesis : In this classical method, peptide chain elongation occurs in a homogenous solution. wikipedia.orgresearchgate.net It remains a valuable technique for large-scale industrial production of peptides. wikipedia.org The fundamental chemistry of protecting groups and peptide bond formation is the same as in SPPS. researchgate.net

Convergent Synthesis : For peptides larger than 30-60 amino acids, a convergent strategy is often preferred. luxembourg-bio.commdpi.com This approach involves the solid-phase synthesis of several smaller, protected peptide fragments. luxembourg-bio.com These fragments are then purified and coupled together in solution to form the final, larger peptide. luxembourg-bio.commdpi.com This method was successfully used in the total synthesis of the large non-ribosomal peptide, polytheonamide B. uni-kiel.de Convergent synthesis can also be applied to create peptidomimetics with modified backbones, such as those containing thioether bonds. mdpi.com

Rational Design of this compound Analogs and Derivatives

The rational design of this compound analogs aims to improve properties such as bioactivity, stability against enzymatic degradation, and membrane permeability.

Substituting natural L-amino acids with their D-isomers is a common strategy to enhance peptide stability and bioactivity.

D-Ala1 Substitution : The substitution of the N-terminal L-Alanine with D-Alanine ([D-Ala1]-Peptide T amide or DAPTA) results in a more potent and protease-resistant analog. pnas.orgresearchgate.net This modification has been a key focus of clinical development. wikipedia.org

D-Thr8 Substitution : In contrast, substituting the C-terminal L-Threonine with D-Threonine amide leads to a significant loss of receptor binding activity, by as much as 100-fold. pnas.orggoogle.com

General Impact : The effect of amino acid substitution is highly dependent on the position and the specific amino acid. nih.gov Substitutions can alter a peptide's hydrophobicity, secondary structure, and interaction with its target receptor. nih.govmdpi.com For instance, while a single D-amino acid substitution at position 1 in Peptide T retains potency, adding a second one at position 8 results in a near-total loss of activity. google.com

Table 1: Impact of Amino Acid Substitutions on this compound Bioactivity

| Substitution | Effect on Bioactivity | Reference |

| D-Ala at position 1 | Increased potency and resistance to peptidases | pnas.org |

| D-Thr at position 8 | >100-fold loss of receptor binding activity | pnas.orggoogle.com |

| D-Ala at position 1 and D-Thr at position 8 | 99% to 99.9% loss of activity | google.com |

The presence of an amide group at the C-terminus is a crucial modification for Peptide T and many other bioactive peptides.

Enhanced Stability and Activity : C-terminal amidation neutralizes the negative charge of the carboxyl group, which can increase the peptide's stability by making it less susceptible to carboxypeptidases. jpt.combiosynth.comprotpi.ch This modification often leads to enhanced biological activity and a longer half-life. lifetein.comdigitellinc.comnih.gov Amidation of the C-terminal threonine in Peptide T consistently produces greater potency. pnas.org

Mimicking Native Proteins : Many naturally occurring peptide hormones are C-terminally amidated. protpi.ch This modification allows the synthetic peptide to more closely mimic the structure of the native protein, potentially improving receptor binding. jpt.combiosynth.comlifetein.com

Increased Hydrophobicity : By removing the ionizable carboxyl group, amidation can increase the peptide's hydrophobicity, which may be important for receptor interaction and membrane disruption. biosynth.comprotpi.ch

N-Alkyl Amides : Further modification of the C-terminal amide to an N-alkyl amide can increase lipophilicity and affinity for biological targets. biosynth.com For example, N-ethyl or methyl amide modifications can make a peptide less vulnerable to peptidases and improve its pharmacokinetic properties by enhancing membrane penetration. biosynth.com

Cyclization is a strategy used to restrict the conformational flexibility of a peptide, which can lead to improved bioactivity, stability, and membrane permeability.

Conformational Rigidity : By locking the peptide into a specific, bioactive conformation, macrocyclization can enhance binding affinity to its target. rsc.org This conformational preorganization can also contribute to increased stability. rsc.org

Improved Permeability : Solvent shielding of amide hydrogen bond donors through conformational control is a key factor in improving the membrane permeability of macrocyclic peptides. nih.gov Strategies include head-to-tail cyclization, where an amide bond is formed between the N- and C-termini, or side-chain to side-chain cyclization. bachem.com

Synthesis : On-resin cyclization is a common method where the peptide is cyclized while still attached to the solid support before cleavage. wikipedia.org Various cyclization reagents can be used for this purpose. wikipedia.org

Exocyclic Control : The introduction of an exocyclic amide positioned alpha to the peptide backbone can provide structural rigidity and promote the formation of a stabilizing intramolecular hydrogen bond network, contributing to increased membrane permeability. nih.gov

N-methylation, the addition of a methyl group to a backbone amide nitrogen, is a strategy specifically aimed at improving a peptide's ability to cross cell membranes.

Masking Hydrogen Bond Donors : The passive membrane permeability of peptides is often limited by the energy required to move polar amide N-H groups from an aqueous environment into the lipid bilayer of the membrane. chemrxiv.orgamazonaws.com N-methylation effectively "caps" these exposed amide hydrogens, reducing the desolvation energy cost and making the peptide more membrane-permeable. chemrxiv.orgpnas.org

Identifying Sites for N-methylation : NMR techniques can be used to identify the most solvent-exposed amide protons, which are the prime candidates for N-methylation to improve permeability. pnas.org

Potential for Conformational Changes : A significant drawback of N-methylation is that it can alter the peptide's conformation, which may negatively impact its biological activity. chemrxiv.orgamazonaws.com The steric strain introduced by the methyl group can change the peptide's folding. rsc.org

Alternative Strategies : As an alternative to N-methylation, amide-to-ester substitutions have been shown to improve membrane permeability, sometimes without significantly altering the peptide's conformation. chemrxiv.org Thioamide substitution, replacing the amide oxygen with sulfur, has also been demonstrated to enhance permeability and bioavailability. nih.gov

Macrocyclization and Constrained Peptide Design

Chemical Biology Tools for Amide Bond Modifications

The peptide bond, a fundamental feature of peptides and proteins, is characterized by its significant stability. rsc.org However, the ability to selectively modify or cleave this bond at specific sites is a powerful tool in chemical biology, enabling the synthesis of novel analogs and probes to study biological function. rsc.orgnih.gov This section explores methodologies for the site-selective labeling and cleavage of amide bonds and the use of bioisosteric replacements, with a focus on their potential application to this compound.

The selective modification of amide bonds within a peptide backbone, in the presence of numerous other reactive functional groups, presents a significant chemical challenge. nih.govnih.govacs.org Nevertheless, various strategies have been developed to achieve site-selectivity, offering potential avenues for the modification of this compound.

Site-Selective Amide Labeling:

The late-stage modification of amide units in peptides is rare due to the inherent low nucleophilicity of the amide bond. nih.govacs.org However, recent advances have demonstrated the feasibility of such modifications. One notable strategy involves the chemoselective arylation of amides in unprotected peptides. nih.govacs.org This method utilizes a combination of gold catalysis and a silver salt to differentiate the inert amide from more nucleophilic amino acid residues. nih.govacs.org The silver salt is proposed to act as a transient coordination mask for more reactive sites, thereby enabling the selective functionalization of the amide bond. nih.govacs.org This approach could potentially be applied to the asparagine (Asn) or glutamine (Gln) residues within a peptide sequence, or to the C-terminal amide of this compound itself.

Another approach to amide labeling is through the umpolung amide synthesis (UmAS) reaction, which can be adapted for site-selective 18O-labeling. pnas.org By performing the reaction under an atmosphere of ¹⁸O₂, the amide oxygen can be sourced from the gas, providing a method for isotopic labeling. pnas.org This technique is valuable for spectroscopic studies of peptide structure and dynamics. pnas.org

Site-Selective Amide Cleavage:

The cleavage of the highly stable peptide bond requires specific chemical or enzymatic methods. rsc.org Chemical cleavage methods that target specific amino acid residues can complement enzymatic approaches, particularly for peptides containing unnatural amino acids or other modifications. rsc.org

Several methods for site-selective peptide bond cleavage have been developed:

Asparagine-Selective Cleavage: A method using diacetoxyiodobenzene (B1259982) (DIB) mediates a Hofmann rearrangement at the primary amide of an asparagine (Asn) side chain. rsc.org This leads to the formation of a five-membered N-acylurea intermediate that is subsequently hydrolyzed, resulting in cleavage of the peptide backbone. rsc.org This process occurs in neutral aqueous solution at mild temperatures. rsc.org

Aromatic Amino Acid-Selective Cleavage: Methods have been developed to target aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). rsc.orgnih.gov These strategies typically involve the derivatization of the aromatic side chain, which activates an adjacent amide bond for hydrolysis. rsc.orgnih.gov For instance, 2-iodosobenzoic acid can be used to hydrolyze the amide bond at the C-terminal side of a Trp residue. mdpi.com

Arginine-Selective Cleavage: A chemical method for the selective cleavage of the amide backbone at C-terminal arginine (Arg) residues under mild, aqueous conditions has been reported. acs.org This reaction is highly specific for Arg at the C-terminus and does not cleave at internal or N-terminal Arg residues. acs.org

Metal-Catalyzed Cleavage: Certain metal ions can catalyze peptide bond cleavage at specific residues. For example, oxomolybdate(VI) has been shown to catalyze cleavage at the C-terminal side of aspartic acid (Asp) residues. mdpi.com

These methodologies could be strategically employed to generate fragments of this compound or its analogs for structural analysis or to create new derivatives with altered biological activity.

Table 1: Comparison of Site-Selective Amide Cleavage Methods

| Method | Target Residue(s) | Reagent/Catalyst | Key Intermediate |

|---|---|---|---|

| Hofmann Rearrangement | Asparagine (Asn) | Diacetoxyiodobenzene (DIB) | N-acylurea |

| Oxidation/Hydrolysis | Tryptophan (Trp) | 2-Iodosobenzoic Acid | Iminospirolactone |

| Metal-Catalyzed Hydrolysis | Aspartic Acid (Asp) | Oxomolybdate(VI) | Coordinated complex |

| Guanidinium Coupling | C-terminal Arginine (Arg) | 9,10-Phenanthrenequinone | Pyrrolinium-like intermediate |

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.govu-tokyo.ac.jpscripps.edu Replacing the proteolytically labile amide bond in peptides with a stable mimic can lead to analogs with enhanced metabolic stability and potentially improved biological activity. nih.govchimia.ch

1,2,3-Triazoles as Amide Bond Isosteres:

The 1,2,3-triazole ring has emerged as an effective bioisostere for the amide bond. nih.govchimia.chmdpi.com This heterocyclic system mimics several key features of the amide bond, including its size, planarity, and dipole moment. chimia.chmdpi.com The nitrogen atoms of the triazole can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen, while the C-H bond of the triazole can function as a hydrogen bond donor, analogous to the amide N-H. nih.gov A crucial advantage of this replacement is the resistance of the triazole ring to cleavage by proteases. nih.govchimia.ch

The substitution pattern of the triazole ring determines which amide bond conformation it mimics:

1,4-Disubstituted 1,2,3-triazoles are considered isosteres of the more common trans-amide bond. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective route to these analogs. chimia.chmdpi.com

1,5-Disubstituted 1,2,3-triazoles can serve as mimics of the less common cis-amide bond. nih.gov

The incorporation of a triazole moiety into the backbone of this compound could lock the conformation around the modified bond, providing valuable structure-activity relationship (SAR) insights. Furthermore, this modification would be expected to increase the resistance of the resulting analog to enzymatic degradation, potentially leading to a longer biological half-life. Studies on other peptides have shown that amide-to-triazole substitution can enhance plasma stability and tumor uptake in targeted radiopharmaceuticals. nih.gov

Table 2: Properties of Amide Bonds vs. 1,2,3-Triazole Isosteres

| Property | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |

|---|---|---|---|

| Mimicked Conformation | trans or cis | trans | cis |

| Proteolytic Stability | Susceptible | Resistant | Resistant |

| H-Bond Donor | N-H | C-H | C-H |

| H-Bond Acceptor | C=O | N2 and N3 | N2 and N3 |

| Dipole Moment | ~3.5 D | ~4.5-5.5 D | ~4.5-5.5 D |

The synthesis of these peptidomimetics can be achieved through solid-phase or solution-phase chemistry, incorporating α-azido acid and α-amino alkyne building blocks into the peptide sequence, followed by cycloaddition to form the triazole ring. chimia.ch This strategy offers a powerful approach to generate novel analogs of this compound with potentially superior therapeutic properties.

Receptor Interactions and Molecular Recognition Mechanisms

Chemokine Receptor 5 (CCR5) as a Primary Molecular Target

CCR5 serves as a crucial co-receptor for the entry of R5-tropic HIV-1 isolates into host cells, particularly those predominating in the early and middle stages of infection and those found in the brain causing neuro-AIDS nih.gov. Peptide T amide's potent antagonistic activity against CCR5 makes it a significant therapeutic target nih.gov.

Direct Binding Affinity Studies (e.g., Radioligand Binding, Rapid Filtration Assays)

Peptide T and its analogs, including DAPTA, have been identified as potent ligands for CCR5 nih.govresearchgate.net. Early studies demonstrated that the binding of radiolabeled HIV-1 gp120 to brain membranes was effectively displaced by Peptide T and its octapeptide analogs, including DAPTA, at potencies comparable to their ability to block infectivity of patient isolates nih.govresearchgate.net.

More specifically, DAPTA has been shown to potently inhibit the specific CD4-dependent binding of HIV-1 gp120 Bal and CM235 strains to CCR5 medchemexpress.comnih.govselleckchem.com. The inhibitory concentration 50% (IC50) values for this inhibition are notably low, indicating high binding affinity. For gp120 Bal, the IC50 was reported as 0.06 nM, and for gp120 CM235, it was 0.32 nM medchemexpress.comnih.govselleckchem.com. Furthermore, DAPTA inhibits the binding of gp120BaL/sCD4 to CCR5 on Cf2Th/synR5 cells with an IC50 of 55 ± 0.08 pM medchemexpress.com. Confocal microscopic studies have provided direct evidence of FITC-DAPTA binding to CCR5-positive cells, but not to CCR5-negative cells, confirming CCR5 as a receptor for DAPTA nih.govselleckchem.com. Rapid filtration binding assays have been instrumental in these studies for both drug discovery and elucidating the molecular mechanisms of drug action nih.gov.

Table 1: Direct Binding Affinity of DAPTA to CCR5

| gp120 Strain | IC50 (nM) | Cell Type/Context | Reference |

| gp120 Bal | 0.06 | CD4-dependent binding to CCR5 | medchemexpress.comnih.govselleckchem.com |

| gp120 CM235 | 0.32 | CD4-dependent binding to CCR5 | medchemexpress.comnih.govselleckchem.com |

| gp120BaL/sCD4 | 0.000055 (55 pM) | Cf2Th/synR5 cells | medchemexpress.com |

Inhibition of HIV-1 gp120 Binding to CCR5

This compound (DAPTA) functions as a potent HIV entry inhibitor by blocking the binding of HIV-1 gp120, a component of the viral envelope protein, to the CCR5 receptor medchemexpress.comwikipedia.org. This blockade prevents the viral strains that utilize CCR5 for cellular infection from entering host cells wikipedia.org. Research indicates that DAPTA potently inhibits specific CD4-dependent binding of various gp120 strains to CCR5 medchemexpress.comnih.govselleckchem.com. At a concentration of 1 nM, DAPTA has been shown to inhibit HIV-1 replication in monocytes/macrophages by over 90% medchemexpress.com. This action underscores DAPTA's role as a selective antiviral entry inhibitor, primarily effective against R5-tropic HIV-1 isolates nih.govselleckchem.com.

Co-immunoprecipitation and Complex Formation Studies

Co-immunoprecipitation studies have provided direct evidence of this compound's ability to interfere with the formation of the HIV-1 gp120/CD4 complex with the CCR5 receptor medchemexpress.comnih.govresearchgate.netselleckchem.com. Specifically, DAPTA prevents the co-immunoprecipitation of the gp120/CD4 complex with CCR5 researchgate.net. In these experiments, solubilized CCR5 receptors from Cf2Th/synR5 cells were captured onto protein A/G agarose (B213101) and then incubated with the gp120 Bal/sCD4 complex in the presence or absence of DAPTA (1-10 nM) researchgate.net. Subsequent Western blotting detected receptor-bound gp120, demonstrating that DAPTA effectively blocks the formation of this crucial complex researchgate.net. At a concentration of 1 nM, DAPTA significantly blocks the formation of the gp120/sCD4 complex with CCR5 medchemexpress.comnih.govselleckchem.com.

Structural Basis of this compound-CCR5 Recognition (e.g., Cryo-Electron Microscopy, Homology Modeling)

Understanding the structural basis of this compound-CCR5 recognition is crucial for elucidating its mechanism of action. While direct cryo-electron microscopy (cryo-EM) or crystal structures of this compound bound to CCR5 are not extensively detailed in the provided literature, the structural analysis of chemokine receptors and their interactions with ligands, including HIV-1 gp120, provides a framework for understanding such recognition. The cryo-EM 3D structure of the HIV-1 envelope glycoprotein (B1211001) (Env) subunit gp120 in complex with CD4 and CCR5 has offered significant structural insights into the HIV-1/host cell interaction nih.govmdpi.comresearchgate.net.

Molecular dynamics simulations and site-directed mutagenesis studies have been employed to characterize the conformational changes in CCR5 stabilized by different gp120s nih.govresearchgate.net. These studies reveal that various gp120s induce distinct conformational ensembles in CCR5, differentially reorienting extracellular loops 2 and 3, thereby affecting the accessibility of the transmembrane binding cavity nih.govresearchgate.net. Such approaches are vital for predicting the structures of chemokine receptor-ligand complexes that have not yet been crystallized and for understanding the molecular determinants of chemokine receptor modulation acs.org. The binding pockets of chemokine receptors, including CCR5, are generally less buried and more solvent accessible than those of other Class A G-protein coupled receptors (GPCRs), which is consistent with their binding to larger chemokine ligands acs.org.

Interactions with Other Biological Targets and Proteins

Beyond its primary interaction with CCR5 as an HIV entry inhibitor, this compound and its derivatives exhibit interactions with other biological targets, particularly through PrPc-dependent pathways.

PrPc-Dependent Pathways

Peptide T and its modified analogs, such as RAP-103 (a shorter pentapeptide derived from DAPTA), have been shown to act via a cellular prion protein (PrPc)-dependent pathway wikipedia.orgwikiwand.com. RAP-103, functioning as a CCR2/CCR5 antagonist, plays a role in protecting synapses by blocking the synaptotoxic actions of oligomeric forms of amyloid beta (Aβ) and alpha-synuclein (B15492655), as well as HIV gp120 wikipedia.orgwikiwand.com. This PrPc-dependent pathway is implicated in the synapse loss that underlies cognitive impairments observed in neurodegenerative conditions such as Alzheimer's disease (AD), Lewy body dementia (LBD), and HIV-associated neurocognitive disorders (HAND) wikipedia.orgwikiwand.com.

Further research indicates that D-amino acid receptor-active peptides (RAPs), which are analogs of DAPTA and share a core pentapeptide sequence (TTNYT), are antagonistic to several CCR-dependent responses researchgate.netnih.gov. These peptides inhibit neuronal rod formation induced in human neurons by various PrPc/NADPH oxidase (NOX) pathway activators, including Aβ, HIV-gp120 protein, and interleukin-6 (IL-6) researchgate.netnih.gov. The activity of Peptide T itself is contained within its C-terminal pentapeptide (TTNYT) nih.gov. The PrPc/NOX pathway also involves other chemokine/cytokine receptors like CXCR4 and CCR5, highlighting a broader role for these peptides in neuroprotection researchgate.netnih.gov.

Interactions with Amyloid Beta and Alpha-Synuclein Oligomers

Research indicates that D-Ala-peptide T-amide (DAPTA), a chemokine receptor 5 (CCR5) antagonist, can influence the consequences of chronic neuroinflammation, a prominent factor in Alzheimer's disease (AD) progression. nih.gov Studies have shown that DAPTA significantly reduced the number of activated microglia and astrocytes in the hippocampus of a neuroinflammatory rat model of AD, compared to untreated controls. nih.gov Furthermore, DAPTA treatment decreased the count of immunoreactive cells expressing nuclear factor kappa binding protein, a key component of the proinflammatory cytokine signaling pathway. nih.gov These findings suggest that DAPTA and other CCR5 antagonists may mitigate critical aspects of neuroinflammation associated with AD. nih.gov

Regulation of Chemotaxis

Peptide T and its analogs are recognized as potent agonists of human monocyte chemotaxis. researchgate.net This chemotactic activity can be inhibited by anti-CD4 monoclonal antibodies. researchgate.net The core pentapeptide sequence, Thr-Thr-Asn-Tyr-Thr, is identified as essential for this chemotactic activity. researchgate.net D-Ala1-peptide T-amide (DAPTA) specifically functions as a chemokine receptor 5 (CCR5) antagonist, effectively blocking CCR5-mediated monocyte chemotaxis. chemicalbook.com This antagonism of CCR5 is a key mechanism through which this compound exerts its biological effects, particularly as a selective viral entry inhibitor for R5 tropic HIV-1 strains. chemicalbook.com

The inhibitory concentrations (IC50) of D-Ala1-peptide T-amide against HIV-1 gp120/sCD4-CCR5 interactions have been determined in cellular assays, demonstrating its potent activity:

Table 1: Inhibitory Concentrations (IC50) of D-Ala1-Peptide T-Amide

| Metric | Value |

| HIV-1; gp120BaL/sCD4-CCR5 IC50 (Cf2Th/synR5 cells) | 55 pM |

| HIV-1; gp120CMCM235/sCD4-CCR5 IC50 (Cf2Th/synR5 cells) | 0.32 nM |

Modulation of Protein-Protein Interactions by this compound

Peptide T and its analogs act as potent ligands for the CCR5 receptor. researchgate.netnih.gov This interaction is central to its mechanism as an HIV entry inhibitor, where it selectively targets CCR5 receptors. researchgate.netnih.gov A direct demonstration of its modulation of protein-protein interactions is its ability to prevent the co-immunoprecipitation of the gp120/CD4 complex with the CCR5 receptor. researchgate.net This indicates that D-Ala-peptide T-amide interferes with the formation of this crucial protein complex, which is necessary for HIV entry into host cells. researchgate.net

Biophysical Characterization of this compound-Membrane Interactions

Biophysical studies have shown that Peptide T and its octapeptide analogs, including D-Ala1-peptide T-amide (DAPTA), can displace the binding of radiolabeled gp120 to brain membranes. researchgate.netnih.gov This suggests an interaction of this compound with cellular membranes, particularly those in the brain. researchgate.netnih.gov While this demonstrates membrane binding, detailed biophysical characterization of this compound's specific interactions with lipid bilayers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, or Circular Dichroism (CD) to elucidate conformational changes or membrane insertion mechanisms, is not extensively documented in the provided search results.

Cellular and Subcellular Transport Dynamics

Translocation Across Biological Barriers (e.g., Blood-Brain Barrier)

A significant characteristic of Peptide T amide is its ability to traverse the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). mdpi.comnih.gov Early research demonstrated that a commercially available analog, D-[Ala1]-peptide T-amide, can be transported from the blood to the brain. nih.govnih.gov

Studies using an iodinated form of the Peptide T analog (¹²⁵I-Peptide T analog) revealed that it enters the brain in its intact form at a rate greater than that of albumin, a protein typically used as a control for BBB permeability. nih.gov This transport occurs despite the peptide's very low lipid solubility, a property that would normally hinder passage across the lipid-rich membranes of the BBB. nih.govnih.gov The mechanism of transport is a saturable system, meaning the rate of entry decreases with the presence of unlabeled Peptide T analog, indicating a specific, carrier-mediated process. nih.govresearchgate.net However, this saturable transport appears to be unidirectional, as it was not observed for transport out of the brain following intraventricular administration. nih.gov The ability of this compound to act as a blood-brain barrier penetrating peptide (B3PP) is a key feature, allowing it to function as a potential therapeutic agent for CNS-related conditions. mdpi.com

Mechanisms of Cellular Internalization

Once past biological barriers, this compound must enter individual cells to exert its effects. Like many cell-penetrating peptides (CPPs), its internalization is a complex process that can occur through multiple pathways. mdpi.comoncotarget.comnih.gov These mechanisms are broadly categorized into two main routes: endocytosis, which is an energy-dependent process, and direct translocation, an energy-independent process. mdpi.comoncotarget.comcas.cz The specific pathway utilized can be influenced by various factors, including the peptide's concentration and the cell type. nih.govcas.cz

Endocytosis is a major route for the cellular uptake of many CPPs. oncotarget.comnih.gov This process involves the invagination of the plasma membrane to form vesicles that enclose the extracellular material, including this compound. nih.govdiva-portal.org Several distinct endocytic pathways have been identified for CPPs, and it is likely that this compound utilizes one or more of these depending on the specific cellular context. mdpi.comnih.gov

Macropinocytosis: This is a form of fluid-phase endocytosis where large, irregular vesicles called macropinosomes are formed. nih.govdiva-portal.org It is a significant pathway for the uptake of various CPPs. cas.cz

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell membrane, which then invaginate to form vesicles. nih.gov It is a common route for the internalization of many peptides and their cargo. mdpi.com

Caveolae/Lipid Raft-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. nih.gov This pathway, often dependent on lipid rafts, is another mechanism for CPP internalization. biorxiv.org Some studies have shown that disrupting lipid rafts can abolish the endocytosis of certain peptides. biorxiv.org

It's important to note that the same CPP can utilize different endocytic pathways depending on the conditions and any conjugated cargo. mdpi.com For instance, the size of the cargo can influence the choice of endocytic route. oncotarget.com

Direct translocation is an energy-independent process where CPPs cross the plasma membrane directly without the formation of endocytic vesicles. nih.govtandfonline.com This mechanism is often favored at higher peptide concentrations and allows the peptide to directly access the cytosol, avoiding potential degradation in the endolysosomal pathway. mdpi.comcas.cz Several models have been proposed to explain direct translocation:

Pore Formation: This model suggests that peptides interact with the cell membrane to form transient pores, allowing for their passage. nih.govcas.cz Two main types of pore formation models are:

Barrel-Stave Model: In this model, amphipathic α-helical peptides insert into the membrane and assemble into a barrel-like structure with a central channel. mdpi.comnih.gov

Toroidal Pore Model: Here, the peptides induce the lipid monolayer to bend inward, forming a pore where the peptide and lipid head groups line the channel. cas.czmdpi.com

Inverted Micelle Formation: This model proposes that peptides interact with the lipid bilayer to form inverted micelles, which then shuttle the peptide across the membrane. mdpi.comcas.cz

Carpet Model: In this scenario, peptides accumulate on the surface of the cell membrane, disrupting its integrity and allowing for translocation. mdpi.comnih.gov

The exact mechanism of direct translocation for this compound has not been definitively elucidated, but it likely involves one or more of these proposed models, driven by electrostatic interactions between the positively charged peptide and the negatively charged components of the cell membrane. cas.cz

Endocytic Pathways (e.g., Macropinocytosis, Clathrin-Mediated, Caveolae/Lipid Raft-Mediated)

Factors Influencing Cellular Uptake

The efficiency and mechanism of this compound's cellular uptake are not constant but are influenced by a variety of factors. cas.czwikipedia.org Understanding these factors is crucial for optimizing its potential therapeutic applications.

| Factor | Influence on Cellular Uptake |

| Cell Type | The type of cell significantly impacts the internalization mechanism and efficiency. nih.govmdpi.com Different cell lines can exhibit varying capacities for uptake and may favor different internalization pathways (e.g., endocytosis vs. direct translocation). mdpi.com |

| Concentration | The concentration of the peptide can dictate the dominant uptake mechanism. cas.czmdpi.com Generally, lower concentrations tend to favor endocytosis, while higher concentrations may promote direct translocation. mdpi.com |

| Physiochemical Properties of Analogs | Modifications to the peptide's structure, such as changes in amino acid sequence or the addition of chemical moieties, can alter its physiochemical properties and, consequently, its cellular uptake. mdpi.comresearchgate.net For example, increasing lipophilicity can enhance passage across the BBB for some peptides. nih.gov Conjugating this compound to nanoparticles has also been shown to affect its uptake and targeting efficiency. tandfonline.comnih.govnih.gov |

Intracellular Localization and Fate

Following internalization, the journey of this compound continues within the cell. Its ultimate destination and fate are critical determinants of its biological activity.

If internalized via endocytosis, this compound is initially enclosed within endosomes. mdpi.comdovepress.com These early endosomes can mature into late endosomes, which may then fuse with lysosomes. dovepress.com Lysosomes are organelles containing degradative enzymes, and entrapment within them can lead to the degradation of the peptide, preventing it from reaching its intracellular target. mdpi.com Therefore, for endocytosed peptides to be effective, they must have a mechanism to escape the endosomal pathway and enter the cytoplasm. mdpi.com

Alternatively, if this compound enters the cell via direct translocation, it is delivered directly into the cytoplasm, bypassing the endolysosomal system. dovepress.com This direct access to the cytosol allows the peptide to more readily interact with its intracellular targets. dovepress.com

The specific intracellular localization of this compound can vary. Once in the cytoplasm, it may diffuse freely to reach its target or be actively transported to specific organelles. dovepress.com For example, studies with other CPPs have shown localization to the endoplasmic reticulum, Golgi apparatus, or lysosomes. dovepress.com The precise intracellular trafficking and final destination of this compound are areas of ongoing research.

Biological Pathways and Therapeutic Mechanisms in Disease Models Preclinical

Antiviral Mechanisms in HIV Models (Preclinical)

DAPTA's antiviral efficacy stems from its ability to interfere with the initial stages of HIV infection, particularly the process of viral entry into host cells.

Peptide T amide (DAPTA) functions as a potent HIV entry inhibitor by selectively targeting the CCR5 co-receptor. researchgate.netnih.govmedchemexpress.com This action prevents the binding of the HIV envelope protein gp120 to CCR5, a critical step for R5-tropic HIV-1 isolates to infect cells. researchgate.netwikipedia.orgnih.govmedchemexpress.com Studies have demonstrated that DAPTA potently inhibits the specific CD4-dependent binding of gp120 to CCR5. For instance, DAPTA inhibits the binding of gp120 Bal with an IC50 of 0.06 nM and CM235 with an IC50 of 0.32 nM to CCR5. nih.govmedchemexpress.com Furthermore, DAPTA (at 1 nM concentration) has been shown to block the formation of the gp120/sCD4 complex with CCR5. researchgate.netnih.govmedchemexpress.com In vitro, DAPTA at 1 nM inhibits HIV-1 replication in monocytes/macrophages by over 90%. medchemexpress.com

Table 1: Inhibition of HIV-1 Viral Entry by DAPTA

| Mechanism of Action | Target | IC50 / Effect | Reference |

| Inhibition of gp120 binding to CCR5 | gp120 Bal /CCR5 | 0.06 nM | nih.govmedchemexpress.com |

| Inhibition of gp120 binding to CCR5 | gp120 CM235 /CCR5 | 0.32 nM | nih.govmedchemexpress.com |

| Inhibition of gp120/sCD4 binding to CCR5 | gp120BaL/sCD4 to CCR5 (Cf2Th/synR5 cells) | 55 ± 0.08 pM | medchemexpress.com |

| Inhibition of HIV-1 replication | Monocytes/Macrophages (M/M) | >90% inhibition at 1 nM | medchemexpress.com |

| Blockade of gp120/sCD4 complex formation with CCR5 | gp120/sCD4 complex with CCR5 | Blocked at 1 nM | researchgate.netnih.govmedchemexpress.com |

While direct preclinical data on the reduction of viral reservoirs by this compound (DAPTA) is less explicit in the provided search results, its mechanism as a CCR5 antagonist suggests potential implications for viral latency. The CCR5 receptor is crucial for the transmission of HIV isolates that predominate in the early and middle stages of infection, including those that populate the brain. nih.gov By potently blocking gp120-CD4 binding to CCR5, DAPTA's action as a selective antiviral entry inhibitor for R5 tropic HIV-1 isolates could contribute to managing the viral load and potentially influencing cellular viral reservoirs. nih.gov

Inhibition of Viral Entry in vitro/ex vivo

Neurobiological Mechanisms in Neuroinflammatory and Neurodegenerative Models (Preclinical)

Beyond its antiviral properties, this compound (DAPTA) demonstrates significant neurobiological effects, particularly in attenuating neuroinflammation and providing neuroprotection in preclinical models. Its actions are largely mediated through the modulation of glial cell activity and inflammatory signaling pathways. researchgate.netmedcraveonline.com

Activated microglia and astrocytes are key mediators in various neuropathologies, including neuroinflammatory and neurodegenerative conditions. researchgate.netmedcraveonline.com this compound (DAPTA), as a CCR5 antagonist, has been shown to dramatically reduce the number and reactive state of activated microglia and astrocytes. researchgate.netgoogle.com In a neuroinflammatory rat model of Alzheimer's disease induced by chronic infusion of lipopolysaccharide (LPS), DAPTA treatment significantly reduced the presence of activated microglia and astrocytes within the hippocampus. researchgate.netmedcraveonline.comgoogle.comnih.govnih.gov This reduction in glial activation is considered a beneficial effect in conditions like Alzheimer's disease and other neurodegenerative states. researchgate.netmedcraveonline.com

This compound (DAPTA) influences the balance of pro-inflammatory and anti-inflammatory cytokines, which is critical in neuroinflammatory processes. DAPTA has been observed to lower the levels of M1 (pro-inflammatory) cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-23 (IL-23), and Tumor Necrosis Factor-alpha (TNF-α). Concurrently, it enhances the production of M2 (repair-associated) cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). researchgate.netmedcraveonline.com

Furthermore, DAPTA has been shown to modulate key intracellular signaling pathways involved in inflammation. In preclinical settings, DAPTA treatment reduced the number of immunoreactive cells expressing nuclear factor kappa binding protein (NF-κB), a prominent component of the pro-inflammatory cytokine signaling pathway. researchgate.netgoogle.com This suggests that DAPTA may normalize excessive inflammatory signaling, potentially through pathways involving MAP kinases. google.com The ability to block the release of pro-inflammatory cytokines like TNF-α and IL-1 is a significant aspect of DAPTA's anti-neuroinflammatory action. researchgate.net

This compound (DAPTA) demonstrates neuroprotective effects by safeguarding neurons from various toxic insults in preclinical models. Initial studies showed that Peptide T and DAPTA were protective against the neurotoxic effects of gp120 in neuronal cultures. medcraveonline.com This protection is partly achieved by the release of protective chemokines, such as Macrophage Inflammatory Protein-1 alpha (MIP-1α) and RANTES, from astrocyte cultures treated with DAPTA. These chemokines are known to block gp120 interactions with microglial chemokine receptors. nih.gov

The neuroprotective effects of DAPTA have also been demonstrated in animal models treated with gp120, where it reversed the loss of synapses and dendritic arbor, along with associated behavioral delays. medcraveonline.com DAPTA has been found to prevent neuronal losses and protect synapses in neuro-AIDS and aging rodent models. medcraveonline.commedcraveonline.com It also potently blocks R5 gp120-mediated neuronal apoptosis. medchemexpress.com More recently, analogs of DAPTA, such as RAP-103, have been shown to protect synapses by blocking the synaptotoxic actions of oligomeric forms of amyloid-beta (Aβ) and alpha-synuclein (B15492655), as well as HIV gp120, via a PrPc-dependent pathway. wikipedia.orgmdpi.com These peptides can inhibit Aβ-induced cofilin-actin rod formation in rodent and human neurons at picomolar concentrations, and can reverse established rods and protect against Aβ-induced synapse loss. google.commdpi.com

Potential in Animal Models of Alzheimer's Disease and Neuropathic Pain

This compound, specifically its degradation-resistant analog D-Ala1-peptide T-amide (DAPTA), has demonstrated promising neuroprotective and analgesic effects in various preclinical disease models.

Alzheimer's Disease: DAPTA has exhibited neuroprotective capabilities against the neurotoxic effects of gp120 in neuronal cultures. In animal models treated with gp120, DAPTA was shown to reverse the loss of synapses and dendritic arbor, along with behavioral delays. wikipedia.org In a neuroinflammatory rat model of Alzheimer's disease, induced by lipopolysaccharide (LPS), D-Ala-peptide T-amide effectively reduced the activation of microglia and astrocytes within the hippocampus. wikipedia.orgnih.gov Studies revealed that DAPTA, administered at 0.01 mg/kg subcutaneously for 14 days, significantly decreased the number of activated microglia and astrocytes. Furthermore, it reduced the presence of immunoreactive cells expressing nuclear factor kappa binding protein, a key component of the proinflammatory cytokine signaling pathway. nih.gov The therapeutic action of DAPTA in these models is partly attributed to its ability to shift the cytokine profile from an M1 (inflammatory) to an M2 (repair) response, which is particularly beneficial in neurodegeneration. wikipedia.org

An orally active peptide, RAP-103, derived from DAPTA, acts as a CCR2/CCR5 antagonist. This analog has been shown to protect synapses by blocking the synaptotoxic actions of oligomeric forms of amyloid beta and alpha-synuclein. d-nb.info Given that synapse loss is a fundamental aspect of cognitive decline in Alzheimer's disease, these peptide chemokine receptor antagonists represent a potential therapeutic avenue. d-nb.info

Neuropathic Pain: this compound, particularly DAPTA, has demonstrated proof-of-concept benefits in models of neuropathic pain. wikipedia.org In rodent models, DAPTA was observed to reduce both nociceptive and neuropathic pain. mdedge.com Further studies with RAP-103, an orally stable analog of DAPTA and a CCR2/CCR5/CCR8 antagonist, showed that it prevented and reversed established neuropathic pain hypersensitivity in rats following partial ligation of the sciatic nerve. This effect was mediated by a reduction in spinal cord microglial activation, peripheral monocyte infiltration, and inflammatory biomarkers in the spinal cord. Additionally, RAP-103 exhibited an opioid-sparing effect in an acute surgical incisional pain model and proved to be an effective non-opioid treatment in a rodent model of diabetic neuropathic pain.

Immunomodulatory Effects in Experimental Systems (e.g., Cytokine Levels, T Cell Subsets)

Peptide T and its analogs are recognized as potent ligands for the chemokine receptor CCR5. mdedge.com Their immunomodulatory properties are evident in their capacity to influence cytokine levels and T cell subsets.

DAPTA has been shown to blunt innate immune cytokines and chemokines. wikipedia.org Specifically, it lowered the levels of M1 pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-23 (IL-23), and Tumor Necrosis Factor-alpha (TNFα). Concurrently, DAPTA enhanced the levels of M2 cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). wikipedia.orgnih.gov

Regarding T cell subsets, clinical data have indicated that Peptide T can modulate plasma cytokine levels and increase the percentage of interferon-gamma (IFNγ) secreting CD8+ T cells in patients with HIV disease. mdedge.com T cells, including CD4+ T helper (Th) and CD8+ Cytotoxic T Lymphocytes (CTL), recognize peptide fragments presented by antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells. Specific cytokines play a crucial role in shaping these T cell subsets. Immunomodulatory peptides, such as this compound, can either stimulate or inhibit the host immune system by targeting various immune cells, including leukocytes, macrophages, neutrophils, and mast cells.

Other Biological Activities in Preclinical Contexts (e.g., Keratinocyte Proliferation in cell cultures, Psoriasis Models)

Beyond its neuro-immunological effects, this compound has demonstrated other biological activities in preclinical settings, particularly concerning skin biology and inflammatory conditions like psoriasis.

Keratinocyte Proliferation in Cell Cultures: In studies involving cultured normal human keratinocytes (KTs), [D-Ala1]peptideT-amide ([D-Ala1]PT-NH2) at a concentration of 0.1 µmol/l, was found to increase the cell number. This mitogenic effect was observed to be distinct from that of vasoactive intestinal peptide (VIP), suggesting that Peptide T compounds likely mediate their effects via different receptors. Treatment of human keratinocyte cells with Peptide T (PT) resulted in a reduced expression of intercellular adhesion molecule 1 (ICAM-1) and an increase in transforming growth factor (TGF)-beta and heat shock protein (HSP)-70. The elevation of HSP-70 was found to be modulated by TGF-beta. Furthermore, PT modulated alphav integrins, which are known to promote keratinocyte migration and epidermal regeneration. The overexpression of HSP, as induced by PT, can lead to significant changes in intermediate filaments, causing their retraction, cell-cell contact detachment, and ultimately inhibiting cellular hyperproliferation.

Psoriasis Models: Peptide T has been shown to contribute to the resolution of psoriatic lesions. Its anti-chemotactic activities are considered a possible mechanism for its therapeutic effects on psoriasis. wikipedia.org Immunomodulatory effects of Peptide T on Th1/Th2 cytokines have also been reported in the context of psoriasis. wikipedia.org In a study involving nine patients with recalcitrant, long-standing psoriasis, daily intravenous administration of 2 mg Peptide T for 28 days led to an improvement in some patients. Two patterns of healing were noted: a steady clearance beginning immediately with the infusions, and a clearance pattern preceded by an initial deterioration. Immunohistochemical investigations of serial biopsies from psoriatic lesions during Peptide T treatment revealed extensive changes in the number of dermal somatostatin (B550006) immunoreactive dendritic cells, suggesting that Peptide T may stimulate the local synthesis and/or release of somatostatin. While not this compound, topical administration of PEPITEM-derived peptidomimetics in a plaque psoriasis model reduced disease severity, inflammation, and immune cell infiltration, while regulating cytokine release in macrophages and fibroblasts, and keratinocyte proliferation.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Peptide T Amide Derivatives with Enhanced Properties

The evolution from the original Peptide T to its more stable analog, D-Ala¹-Peptide T-amide (DAPTA), marked a significant step in enhancing the compound's therapeutic profile. nih.govmedcraveonline.com This was achieved by substituting the original L-alanine at position 1 with its D-amino acid counterpart, a common strategy to confer resistance to proteolytic degradation. nih.govnih.gov Future research is building on this principle, exploring a range of chemical modifications to create next-generation derivatives with superior properties.

A key development is the creation of shorter analogs, such as the pentapeptide RAP-103, which is derived from DAPTA. wikipedia.org Shorter peptides can offer advantages in synthesis and potentially oral bioavailability. Research into next-generation peptide drugs focuses on several key strategies:

Incorporation of Non-Natural Amino Acids : Beyond simple D-amino acid substitution, the inclusion of other unnatural amino acids can significantly increase the plasma half-life of peptides. nih.govmdpi.com

Backbone Modifications : Techniques like N-methylation, the alkylation of the nitrogen atom in the peptide amide bond, can improve pharmacokinetic properties, including absorption and bioavailability, by inducing proteolytic stability. nih.govpnas.org

Cyclization : Creating cyclic versions of peptide analogs is a widely adopted strategy for optimizing bioactivity. nih.gov Cyclization reduces conformational freedom, which can lead to tighter and more specific binding to target receptors, and enhances stability by removing the free N- and C-termini that are susceptible to exopeptidases. nih.gov

Lipidation : The conjugation of peptides with lipids to create lipopeptides is another promising approach. This modification can increase bioavailability and the ability to cross cell membranes. mdpi.com

Mirror-Image Peptides (D-peptides) : A more advanced concept involves creating full D-peptide analogs by replacing all L-amino acids with their corresponding D-isomers. mdpi.com These "mirror-image" peptides show markedly improved stability and are less likely to be recognized by the immune system. nih.govamidetech.com

These strategies are being explored to produce derivatives of this compound that not only have enhanced stability and half-life but also improved selectivity and potency for their intended targets.

Integration with Targeted Drug Delivery Systems (e.g., Peptide-Drug Conjugates)

Peptide-drug conjugates (PDCs) represent a burgeoning therapeutic platform that combines the target specificity of a peptide with the pharmacological power of a small-molecule drug. mdpi.com This approach is highly relevant for the future development of this compound. A PDC consists of three main components: a "homing" peptide that recognizes a specific target, a therapeutic payload (like a cytotoxic agent or an anti-inflammatory drug), and a chemical linker that joins them. mdpi.comacs.orgmdpi.com

The advantages of PDCs over other drug delivery systems include their smaller size for better tissue penetration, cost-effective synthesis, and reduced off-target toxicity. mdpi.comfrontiersin.org In the context of this compound, its proven ability to target the CCR5 receptor makes its derivatives, like DAPTA, ideal homing peptides.

A concrete example of this integration is the use of DAPTA in creating targeted nanoparticles for imaging. Researchers have successfully conjugated DAPTA to "Comb" nanoparticles to visualize the expression of CCR5 in atherosclerotic plaques using PET/CT imaging. nih.gov This demonstrates the feasibility of using this compound derivatives to deliver a payload—in this case, an imaging agent—to a specific pathological site. Future research will likely focus on developing PDCs where this compound analogs are conjugated to potent therapeutic payloads for treating conditions where CCR5 is implicated, such as neuroinflammation or certain cancers. mdpi.comfrontiersin.org The choice of linker chemistry—whether it is cleavable (releasing the drug at the target) or non-cleavable—is a critical aspect of PDC design that influences the conjugate's stability and mechanism of action. mdpi.comfrontiersin.org

High-Throughput Screening and Computational Design of Novel Analogs

The search for new and improved this compound analogs is being accelerated by high-throughput screening (HTS) and computational design. nih.gov These technologies allow for the rapid evaluation and creation of vast numbers of peptide variants, moving beyond traditional, slower methods of synthesis and testing.

High-Throughput Screening (HTS) methodologies enable the testing of large, combinatorial libraries of peptide analogs for biological activity. nih.gov Techniques such as yeast surface display can be combined with fluorescence-activated cell sorting (FACS) to screen millions of peptide variants for their ability to bind to a target receptor like CCR5. mdpi.com This approach allows for the identification of "hit" peptides with desired properties from a massive pool of candidates, which can then be synthesized and studied further. nih.govchemrxiv.orgacs.org

Computational Design complements HTS by using computer modeling to rationally design novel peptide analogs. nih.govacs.org Key computational methods include:

Molecular Docking and Dynamics Simulations : These methods model the interaction between a peptide and its receptor at an atomic level. nih.gov They can be used to predict how modifications to the this compound sequence will affect its binding affinity and selectivity for CCR5 or other targets. nih.govmdpi.com

De Novo Design : This approach uses computational algorithms to generate entirely new peptide sequences that are predicted to fold into a specific structure and bind to a target. acs.org This could be used to create novel scaffolds that mimic the binding action of this compound but possess superior drug-like properties.

Structure-Activity Relationship (SAR) Analysis : Computational tools can analyze data from techniques like Alanine-scanning (where each amino acid is systematically replaced with alanine) to understand which residues are critical for the peptide's function. mdpi.com This knowledge guides the design of more potent analogs.

These computational tools are becoming increasingly powerful and are essential for making knowledge-based choices about which mutations or modifications are most likely to improve the affinity and specificity of this compound analogs. nih.govresearchgate.net

Exploration of Additional Receptor Targets and Signaling Pathways Beyond CCR5

While this compound is best known as a potent and selective ligand for the CCR5 receptor, recent research indicates that its derivatives may interact with other receptors and signaling pathways, opening new therapeutic possibilities. nih.gov

The development of the pentapeptide analog RAP-103 revealed that it acts as a dual antagonist for both CCR5 and CCR2. medcraveonline.comwikipedia.org The ability to target both receptors could provide greater efficacy in treating conditions like neuropathic pain, where both are involved in monocyte chemotaxis and inflammation. medcraveonline.com Furthermore, preclinical studies suggest that RAP-103 may also block a third chemokine receptor, CCR8, which could be important in its mechanism for treating neuropathic pain. wikipedia.org

Beyond chemokine receptors, research has shown that the synapse-protecting effects of RAP-103 against toxic proteins like amyloid-beta and HIV gp120 occur through a Prion Protein (PrPc) dependent pathway. wikipedia.org This finding implicates a completely different signaling mechanism and expands the potential applications of this compound analogs to neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. wikipedia.orgfrontiersin.org The immunomodulatory effects of Peptide T, such as its influence on plasma cytokine levels, also suggest that it engages with broader signaling networks beyond simple receptor blockade, a key area for future investigation. nih.gov

Role of this compound in Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer a holistic approach to understanding how a drug like this compound affects the complex network of interactions within a biological system, rather than focusing on a single target. mdpi.com Peptides are natural signaling molecules, and their therapeutic effects often arise from interactions with multiple cellular components. mdpi.com

For this compound, a network pharmacology approach would involve:

Identifying Peptide-Target Networks : Using computational databases and prediction tools to map all potential protein targets of this compound and its analogs beyond CCR5 and CCR2. mdpi.com

Analyzing Signaling Pathways : Investigating how binding to these targets perturbs downstream signaling pathways. The known effects of Peptide T on cytokine modulation are an example of this, suggesting it influences a network of immune responses. nih.govmdpi.com

Understanding Polypharmacology : Recognizing that the therapeutic efficacy of this compound derivatives may stem from their ability to interact with multiple targets simultaneously (polypharmacology). The dual CCR2/CCR5 antagonism of RAP-103 is a prime example of a potentially beneficial polypharmacological profile. medcraveonline.com

Q & A

Q. Key Data :

- NMR shifts : Amide protons (δ 7.04–8.43 ppm), Pro β/γ carbons (Δδβγ >3 ppm for trans configuration) .

- ECD signatures : Peaks at λ 196–221 nm correlate with π-π* transitions in rigid macrocycles .

Advanced: How can researchers resolve contradictions in bioactivity data arising from conformational isomers in this compound?

Diastereomers (e.g., cis-trans Pro isomers) exhibit distinct ECD profiles and receptor binding due to backbone rigidity . To address conflicting bioactivity:

- Separate isomers : Use reversed-phase HPLC with optimized gradients .

- Validate configurations : Apply Pro Δδβγ criteria (trans: Δδβγ <4 ppm; cis: Δδβγ >9 ppm) via 13C NMR .

- Correlate structure-function : Pair ECD with molecular dynamics simulations to predict solvent-exposed pharmacophores .

Example : Two dimeric cyclohexapeptides with identical sequences showed opposing ECD spectra due to Pro isomerism, altering receptor engagement .

Basic: What quality control (QC) methods ensure batch-to-batch consistency in synthetic this compound?

For research-grade peptides:

- Minimal QC : HPLC (purity >70%) and HRMS (mass accuracy <5 ppm) .

- Enhanced QC : Request peptide content analysis (UV/VIS spectroscopy) and TFA removal (<1%) for cell-based assays .

- Solubility testing : Centrifuge at 10,000×g for 10 min to detect insoluble aggregates .

Note : Batch variations in salt/water content (±15%) may require normalization for sensitive assays .

Advanced: How can computational modeling address discrepancies in hydrogen/deuterium exchange (H/D) data for this compound?

The DXCOREX algorithm predicts amide H/D exchange rates from 3D structural models, enabling quantitative validation against experimental DXMS data . Steps:

Generate a virtual deuteration dataset using COREX-predicted exchange rates.

Compare with experimental peptide-level deuteration (Pearson’s r >0.85 indicates model accuracy) .

Refine models by adjusting backbone torsion angles (ψ) to match observed Δδ/ΔT values in NMR .

Case Study : DXCOREX achieved high correlation (r = 0.89–0.94) for 13 proteins, resolving mismatches in β-sheet stability .

Basic: What factors contribute to peptide bond distortions in this compound, and how do they impact function?

Peptide bond geometry (e.g., non-planarity) depends on ψ dihedral angles and stereo-electronic effects:

- Quantum analysis : Orbital interactions between Cα substituents and amide π systems modulate bond lengths (e.g., CN: 1.33–1.36 Å) .

- Functional impact : Distortions alter hydrogen-bonding networks, affecting receptor binding kinetics (e.g., kappa-opioid receptor activation) .

Validation : VT-NMR detects H-bonds (low Δδ/ΔT for constrained protons) .

Advanced: What strategies mitigate enzymatic degradation of this compound in in vivo studies?

- Backbone modification : Replace amide bonds with non-hydrolysable mimetics (e.g., ketomethylene, retro-inverso) .

- D-amino acids : Incorporate D-Ala residues (e.g., (D-Ala1)-Peptide T amide) to resist proteases .

- Cyclization : Form disulfide bridges (Cys residues) or head-to-tail macrocycles to reduce flexibility .

Data : Cyclic analogs of dynorphin amide showed 5× longer plasma half-life .

Basic: How do researchers design peptide analogs to study structure-activity relationships (SAR) in this compound?

- Alanine scanning : Replace residues sequentially to identify critical pharmacophores .

- Proline substitution : Introduce Pro at flexible regions to stabilize β-turns and assess conformational effects .

- Isotopic labeling : Use 15N/13C-labeled peptides for NMR-based binding assays .

Example : Substituting Phe with Trp in a cyclic hexapeptide increased hydrophobic interactions, boosting receptor affinity by 40% .

Advanced: What integrated approaches validate peptide-receptor interaction models for this compound?

- NOESY constraints : Identify intermolecular nOes between peptide NH groups and receptor residues .

- Mutagenesis : Compare binding kinetics of wild-type vs. mutant receptors (e.g., K258A mutation in kappa-opioid receptor) .

- Free energy calculations : Use MM-PBSA/GBSA to predict ΔGbinding from MD trajectories .

Case Study : Pro-1 cis-trans isomerism in a cyclic peptide reduced binding energy (ΔΔG = 2.1 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.